Lecimibide
Overview
Description
Lecimibide, also known as DuP 128, is a potent and selective inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in the esterification of cholesterol, which is a key process in lipid metabolism. This compound has been studied for its potential to treat diseases related to high lipid levels, such as hyperlipidemia and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lecimibide involves multiple steps, starting from the appropriate aromatic and aliphatic precursors. The key steps typically include:
Formation of the Urea Derivative: This involves the reaction of an aromatic amine with an isocyanate to form the urea linkage.
Introduction of Fluorine Atoms: The aromatic ring is then fluorinated using suitable fluorinating agents under controlled conditions.
Coupling Reactions: The final steps involve coupling the fluorinated aromatic urea derivative with an aliphatic chain to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
Lecimibide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Lecimibide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of ACAT and its effects on lipid metabolism.
Biology: Investigated for its role in cellular lipid homeostasis and its potential to modulate lipid-related pathways.
Medicine: Explored as a potential therapeutic agent for treating hyperlipidemia, atherosclerosis, and other lipid-related disorders.
Industry: Utilized in the development of lipid-lowering drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Lecimibide exerts its effects by inhibiting the enzyme acyl coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to a decrease in the formation of cholesterol esters. The reduction in cholesterol ester formation results in lower levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in the bloodstream. This compound targets the ACAT enzyme, which is involved in the intracellular storage and transport of cholesterol .
Comparison with Similar Compounds
Similar Compounds
Eldacimibe: Another ACAT inhibitor used for similar research purposes.
Eflucimibe: An ACAT inhibitor with applications in cardiovascular disease research.
Beauvericin: A natural compound that inhibits ACAT and has been studied for its potential therapeutic effects.
Uniqueness of Lecimibide
This compound is unique due to its high potency and selectivity for ACAT. It has been extensively studied for its effects on lipid metabolism and its potential therapeutic applications. Compared to other ACAT inhibitors, this compound has shown significant efficacy in reducing plasma triglyceride and VLDL levels without affecting other lipid parameters .
Properties
CAS No. |
130804-35-2 |
---|---|
Molecular Formula |
C34H40F2N4OS |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-1-heptylurea |
InChI |
InChI=1S/C34H40F2N4OS/c1-2-3-4-5-13-22-40(34(41)37-30-21-20-28(35)25-29(30)36)23-14-8-15-24-42-33-38-31(26-16-9-6-10-17-26)32(39-33)27-18-11-7-12-19-27/h6-7,9-12,16-21,25H,2-5,8,13-15,22-24H2,1H3,(H,37,41)(H,38,39) |
InChI Key |
TVXOXGBTADZYCZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Canonical SMILES |
CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Appearance |
Solid powder |
130804-35-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dup 128 Dup-128 Dup128 lecimibide N'-(2,4-difluorophenyl)-N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-N-heptylurea |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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